molecular formula C8H13NO2 B070476 4,4-Dimethyl-2-propyloxazol-5(4H)-one CAS No. 176664-98-5

4,4-Dimethyl-2-propyloxazol-5(4H)-one

Cat. No.: B070476
CAS No.: 176664-98-5
M. Wt: 155.19 g/mol
InChI Key: STUPVUSVAKBKRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Dimethyl-2-propyloxazol-5(4H)-one is a heterocyclic compound featuring an oxazolone core substituted with methyl and propyl groups. Oxazol-5(4H)-ones are five-membered lactams known for their versatility in medicinal chemistry, particularly as intermediates in synthesizing bioactive molecules. This compound’s structure—characterized by alkyl substituents (4,4-dimethyl and 2-propyl)—distinguishes it from aryl- or halogen-substituted analogs.

Properties

CAS No.

176664-98-5

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

4,4-dimethyl-2-propyl-1,3-oxazol-5-one

InChI

InChI=1S/C8H13NO2/c1-4-5-6-9-8(2,3)7(10)11-6/h4-5H2,1-3H3

InChI Key

STUPVUSVAKBKRT-UHFFFAOYSA-N

SMILES

CCCC1=NC(C(=O)O1)(C)C

Canonical SMILES

CCCC1=NC(C(=O)O1)(C)C

Synonyms

5(4H)-Oxazolone,4,4-dimethyl-2-propyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

Substituent-Driven Bioactivity: Non-halogenated aryl or alkyl groups (e.g., CHEMBL1089606) correlate with stronger anticancer effects, likely due to optimized steric and electronic interactions with kinase targets .

Synthetic Flexibility : Alkyl-substituted oxazolones (e.g., 4,4-dimethyl-2-propyl variant) may offer synthetic advantages, such as stability during purification, compared to halogenated analogs requiring harsh conditions .

Pharmacokinetic Potential: The target compound’s alkyl groups suggest improved oral bioavailability compared to polar or halogenated derivatives, though empirical validation is needed.

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